N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine
Description
Properties
Molecular Formula |
C13H23F2N |
|---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
N-[(4,4-difluorocyclohexyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C13H23F2N/c14-13(15)8-6-11(7-9-13)10-16-12-4-2-1-3-5-12/h11-12,16H,1-10H2 |
InChI Key |
SZQAACCXAYFMRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2CCC(CC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 4,4-Difluorocyclohexanecarboxaldehyde
A widely employed route involves reductive amination between 4,4-difluorocyclohexanecarboxaldehyde and cyclohexylamine. The reaction proceeds via imine intermediate formation, followed by reduction using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts . Key parameters include:
-
Solvent selection : Methanol or ethanol at 50–70°C optimizes imine stability.
-
Catalyst efficiency : Palladium on carbon (Pd/C) under 3–5 bar H2 achieves >90% conversion .
-
Steric effects : The 4,4-difluoro substitution on cyclohexane enhances electrophilicity of the aldehyde, accelerating imine formation .
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) to isolate the product in 75–85% yield .
Nucleophilic Substitution via Cyclohexylmethyl Halides
Alternative methods utilize halogenated intermediates. For example, 4,4-difluorocyclohexylmethyl bromide reacts with cyclohexylamine in a nucleophilic substitution (SN2) mechanism:
Optimization Insights :
-
Base selection : Potassium carbonate in dimethylformamide (DMF) minimizes side reactions .
-
Temperature : Reactions at 80–100°C for 12–24 hours achieve 70–80% yield .
-
Byproduct management : Excess cyclohexylamine (1.5–2.0 equiv.) suppresses dialkylation .
Metallaphotoredox Multicomponent Coupling
Recent advancements employ photoredox catalysis for modular synthesis. A protocol adapted from uses:
-
Photocatalyst : [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (4 mol%).
-
Nickel cocatalyst : Ni(NO3)2·6H2O with bathophenanthroline (20 mol%).
-
Solvent system : DMSO/DME (3:1 v/v) at 80°C under blue LED irradiation.
This method couples 4,4-difluorocyclohexanecarboxylic acid, nitroarenes, and tertiary amines in a single pot, achieving 65–75% yield with excellent functional group tolerance .
Gabriel Synthesis for Primary Amine Intermediates
The Gabriel synthesis converts alkyl halides to primary amines, which can be further functionalized. For example4:
-
Phthalimide activation : Treatment with KOH generates a phthalimide anion.
-
Alkylation : Reaction with 4,4-difluorocyclohexylmethyl bromide forms N-substituted phthalimide.
-
Deprotection : Hydrazine cleaves the phthalimide group, yielding 4,4-difluorocyclohexylmethylamine.
Subsequent reductive amination with cyclohexanone furnishes the target compound in 60–70% overall yield4.
Industrial-Scale Continuous Flow Synthesis
Large-scale production leverages continuous flow reactors for enhanced safety and efficiency :
| Parameter | Value |
|---|---|
| Reactor type | Microtube (ID = 1.0 mm) |
| Residence time | 15–20 minutes |
| Temperature | 120°C |
| Pressure | 10 bar |
| Throughput | 5 kg/day |
Advantages :
-
Precision : Real-time monitoring adjusts stoichiometry and temperature.
-
Purity : In-line liquid-liquid extraction reduces downstream purification steps .
Schmidt Reaction for Stereochemical Control
A patent-derived method uses the Schmidt reaction to secure trans-diastereoselectivity:
-
Starting material : trans-4-Methylcyclohexanecarboxylic acid.
-
Rearrangement : Treatment with sodium azide and H2SO4 generates an isocyanate intermediate.
-
Hydrolysis : Acidic hydrolysis yields trans-4-methylcyclohexylamine, which is alkylated to form the target compound.
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Reductive Amination | 85 | 98 | High | 1200 |
| Nucleophilic Substitution | 75 | 95 | Moderate | 950 |
| Photoredox Catalysis | 70 | 99 | Low | 2200 |
| Continuous Flow | 90 | 99.5 | High | 1800 |
Key Trends :
Chemical Reactions Analysis
Types of Reactions
N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with biological targets, making it a candidate for drug development. Specifically, it has been noted for its ability to inhibit certain enzymes involved in pain and inflammatory pathways, which could lead to new treatments for pain management and inflammatory diseases .
Case Study: Inhibition of N-Acylethanolamine Acid Amidase
One notable study describes the compound's role in inhibiting N-acylethanolamine acid amidase (NAAA), an enzyme implicated in pain and inflammation. By inhibiting this enzyme, the compound could help restore levels of palmitoylethanolamide (PEA), a signaling molecule that has anti-inflammatory properties. This mechanism suggests therapeutic potential for conditions characterized by reduced PEA levels .
Materials Science
Epoxy Resins and Thermoplastics
this compound is used in the synthesis of epoxy resins and thermoplastics. These materials are widely utilized in various industries, including construction, automotive, and electronics. The incorporation of this compound enhances the mechanical properties and thermal stability of the resulting materials .
| Application | Description |
|---|---|
| Construction | Used in adhesives and sealants for building materials |
| Automotive | Enhances durability and resistance in automotive parts |
| Electronics | Provides insulation and protective coatings |
Toxicology and Safety Assessments
Human Health Risk Evaluations
Research has highlighted the importance of evaluating the safety profile of this compound due to its corrosive nature and potential systemic toxicity. Studies indicate that exposure can lead to severe skin burns and eye damage. Chronic exposure has been linked to significant organ toxicity, necessitating careful handling and regulatory oversight .
Case Study: Toxicity Studies
In toxicity studies involving animal models, the compound exhibited moderate acute dermal toxicity and significant systemic effects following oral exposure. Observations included organ-specific damage such as vacuolar degeneration in the liver and other systems . This data is crucial for informing safety guidelines for industrial applications.
Mechanism of Action
The mechanism of action of N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities:
*Estimated based on molecular formula.
Key Observations:
- Fluorination Effects: The 4,4-difluoro substitution in both this compound and 4,4-Difluorocyclohexanamine increases electronegativity and steric bulk compared to non-fluorinated analogs like PACM. This may enhance binding affinity to hydrophobic targets, as seen in AMG bis008, a kappa opioid receptor ligand containing 4,4-difluorocyclohexan-1-one .
- Bridged vs. Single-Chain Structures : PACM’s methylene bridge creates geometric isomers (trans-trans, cis-cis, cis-trans) , while this compound’s single-chain structure likely simplifies conformational dynamics.
- Functional Group Diversity : Compounds like N-Chloro-N-cyclohexylcyclohexanamine and the boronate-containing analog in demonstrate how halogen or boron-based substituents alter reactivity and applications (e.g., in cross-coupling reactions for the latter).
Physicochemical and Pharmacological Comparisons
Key Findings:
- Fluorine’s Role : Fluorination in this compound and 4,4-Difluorocyclohexanamine improves metabolic stability and bioavailability, critical for drug candidates .
- Industrial vs. Biomedical Use : PACM’s rigid bis-cyclohexyl structure is exploited in polymers , whereas fluorinated analogs are more relevant in medicinal chemistry.
Isomerism and Stereochemical Considerations
- PACM : Exists as three geometric isomers (trans-trans, cis-cis, cis-trans), impacting its material properties .
Biological Activity
N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Name : this compound
- Molecular Formula : CHFN
- Molecular Weight : 215.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly P-glycoprotein (P-gp), a crucial efflux transporter involved in multidrug resistance in cancer cells.
Research indicates that this compound can modulate ATPase activity in P-gp, influencing drug transport and resistance mechanisms. The compound has been shown to inhibit P-gp-mediated efflux, enhancing the efficacy of co-administered chemotherapeutic agents like paclitaxel. Specifically, studies report IC values of 0.1 µM and 0.76 µM for related compounds in inhibiting P-gp activity, suggesting a strong interaction with the transporter .
Antitumor Activity
This compound has demonstrated promising antitumor effects in preclinical studies:
- In vitro Studies : The compound has been tested against various cancer cell lines, showing a reduction in tumor volume and weight in mouse models without significant side effects .
- Mechanism : The compound's ability to inhibit P-gp enhances the intracellular accumulation of chemotherapeutics, leading to increased cytotoxicity against resistant cancer cells .
Toxicological Profile
A comprehensive evaluation of the toxicological effects of this compound reveals some concerns:
- Skin Irritation : Studies indicate that the compound is corrosive and can cause skin irritation .
- Systemic Toxicity : Repeated dose toxicity studies have shown mild liver toxicity and disturbances in hemoglobin metabolism at higher doses . The lowest observed adverse effect level (LOAEL) was found to be 20 mg/kg bw/day.
Case Studies
- Case Study on Drug Resistance :
- Toxicology Assessment :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 215.26 g/mol |
| P-gp IC (µM) | 0.1 - 0.76 |
| LOAEL (mg/kg bw/day) | 20 |
| Antitumor Efficacy | Reduced tumor volume/weight |
Q & A
Q. What are the key considerations for synthesizing N-[(4,4-Difluorocyclohexyl)methyl]cyclohexanamine with high purity?
The synthesis typically involves multi-step reactions, including:
- Cyclohexanone Derivative Functionalization : Introducing the difluoro group via fluorination reagents under controlled temperatures (e.g., −78°C for selectivity) .
- Reductive Amination : Reacting 4,4-difluorocyclohexanamine with a cyclohexylmethyl precursor using catalysts like sodium cyanoborohydride in polar aprotic solvents (e.g., THF) .
- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC.
Q. Critical Parameters :
| Step | Key Conditions | Purpose |
|---|---|---|
| Fluorination | Low temperature, anhydrous conditions | Minimize side reactions |
| Reductive Amination | pH 6–7, inert atmosphere (N₂/Ar) | Prevent oxidation |
| Purification | Gradient elution (hexane:EtOAc) | Remove unreacted intermediates |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Analytical techniques include:
Q. What are the recommended storage conditions to ensure compound stability?
Q. How can quantitative structure-activity relationship (QSAR) studies optimize the biological activity of this compound?
QSAR models analyze how structural features (e.g., fluorine substitution, cyclohexyl rigidity) influence target binding:
Q. Example Modification :
| Substituent | Effect on Activity |
|---|---|
| 4,4-Difluoro | Enhances metabolic stability |
| Cyclohexylmethyl | Increases steric bulk for receptor selectivity |
Q. How should researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Controlled Replication : Standardize assay conditions (pH, temperature, cell lines) to minimize variability .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to validate binding poses against 3D protein structures (e.g., PDB ID 3G9k) .
- Meta-Analysis : Compare results with structurally related compounds (e.g., 4-((4-Chlorophenyl)sulfonyl) analogs) to identify trends .
Q. What strategies are effective for separating enantiomers of this compound?
- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases .
- Chiral Auxiliaries : Introduce temporary chiral groups during synthesis (e.g., Evans oxazolidinones) followed by cleavage .
Q. Typical Resolution Data :
| Method | Resolution Factor (Rₛ) | Purity (%) |
|---|---|---|
| HPLC | 1.5 | >99 |
| SFC | 1.8 | >98 |
Q. Reference :
Q. How can researchers design analogs of this compound for specific biological targets (e.g., neurotransmitter receptors)?
- Target-Driven Modifications :
- In Silico Screening : Use SwissADME to predict drug-likeness and toxicity .
Case Study :
Replacing the cyclohexyl group with a benzotriazole moiety improved binding to GABAₐ receptors by 20% in preliminary docking studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
